N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the substituted benzofuran with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzofuran and acetamide groups. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO2/c1-3-13-7-8-18-15(9-13)14(11-23-18)10-19(22)21-17-6-4-5-16(20)12(17)2/h4-9,11H,3,10H2,1-2H3,(H,21,22) |
InChI Key |
NSYRCQXSOOWTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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